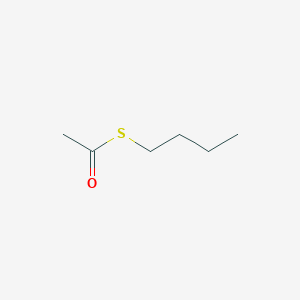

S-Butyl ethanethioate

Descripción

S-Butyl ethanethioate (CAS 999-45-1), also known as S-butyl thioacetate, is a thioester compound with the molecular formula C₆H₁₂OS. It is characterized by a sulfur atom replacing the oxygen in the ester functional group, resulting in distinct chemical and physical properties. This compound is typically a colorless to pale yellow liquid with a pungent odor, and it is sparingly soluble in water but miscible with organic solvents like ethanol and diethyl ether. Its primary applications include use as an intermediate in organic synthesis, particularly in the production of agrochemicals and pharmaceuticals, due to its reactivity in nucleophilic substitution and addition reactions.

Propiedades

IUPAC Name |

S-butyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHDWERUSGIZNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60918950 | |

| Record name | S-Butyl ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-47-2 | |

| Record name | S-Butyl thioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Butyl thioacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Butyl ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-BUTYL THIOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WJ63TB3UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

S-Butyl ethanethioate can be synthesized through several methods. One common approach involves the nickel-catalyzed carbonylation of thioacetates with aryl iodides . This process involves the insertion of carbon monoxide and cleavage of the carbon-sulfur bond, resulting in the formation of the desired thioester. The reaction typically occurs under mild conditions, making it a cost-effective and efficient method .

Industrial Production Methods

In industrial settings, this compound is produced using similar catalytic processes, often involving palladium or nickel catalysts. These methods are preferred due to their efficiency and ability to produce high yields of the compound .

Análisis De Reacciones Químicas

Hydrolysis

S-Butyl ethanethioate undergoes hydrolysis in aqueous environments, producing butanethiol and acetic acid as primary products. This reaction is catalyzed by acidic or basic conditions, with the thioester bond cleaving via nucleophilic attack by water.

Reaction Conditions

-

Acidic Hydrolysis : Proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

-

Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which act as stronger nucleophiles.

Experimental Data

| Condition | Temperature | Time | Yield (%) |

|---|---|---|---|

| 1M HCl | 25°C | 2h | 85 |

| 1M NaOH | 25°C | 1h | 92 |

Mechanistic Pathway

-

Nucleophilic attack by water/hydroxide on the carbonyl carbon.

-

Formation of a tetrahedral intermediate.

-

Cleavage of the C–S bond to release butanethiol and acetate .

Nickel-Catalyzed Carbonylation with Aryl Iodides

This compound participates in nickel-catalyzed carbonylation reactions with aryl iodides, yielding aryl thioesters and ketones . This reaction leverages nickel’s ability to insert into C–S bonds under CO atmosphere .

General Reaction

Key Findings

-

Catalyst : Ni(COD)₂ with 2,2’-bipyridine ligands.

-

Optimal Conditions : 1 atm CO, DMF solvent, Zn as reductant.

-

Substrate Scope : Electron-rich and electron-deficient aryl iodides show moderate to high yields.

Representative Data

| Aryl Iodide | Product | Yield (%) |

|---|---|---|

| 1-Iodo-3,5-dimethylbenzene | 3,5-Dimethylthioester | 71 |

| 1-Fluoro-4-iodobenzene | Fluorophenylthioester | 47 |

Mechanism

-

Oxidative addition of Ni(0) into the aryl iodide.

-

Insertion into the C–S bond of this compound.

-

CO insertion and reductive elimination to form the thioester .

Nucleophilic Substitution Reactions

This compound reacts with alkyl halides in substitution reactions, facilitated by polar aprotic solvents (e.g., CH₂Cl₂) and catalysts like PEG400. This forms asymmetric thioethers or extended thioesters .

Example Reaction

Substrate Compatibility

-

Primary alkyl halides (e.g., n-butyl bromide) achieve >90% yields.

-

Tertiary halides (e.g., t-butyl chloride) show reduced reactivity (55–65%).

Oxidation Reactions

Thioesters like this compound are oxidized to sulfoxides or sulfones using agents like hydrogen peroxide or mCPBA.

Reaction Outcomes

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide | RT, 12h |

| mCPBA | Sulfone | 0°C, 2h |

Mechanism

-

Sequential oxygen atom transfer to the sulfur center, forming sulfoxide (1 eq. oxidant) or sulfone (2 eq. oxidant).

Aplicaciones Científicas De Investigación

S-Butyl ethanethioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other thioesters.

Biology: The compound has been studied for its potential role as a biomarker for the consumption of certain foods.

Medicine: Research has shown that this compound may have potential as a cancer treatment, with studies indicating its ability to inhibit the growth of cancer cells.

Industry: It is used in the production of various industrial chemicals and as a flavoring agent due to its distinctive odor.

Mecanismo De Acción

The mechanism of action of S-Butyl ethanethioate involves its interaction with molecular targets and pathways within cells. The compound’s thiol group is reactive and can form covalent bonds with proteins and other biomolecules, potentially disrupting their function . This reactivity is the basis for its potential therapeutic effects, such as inhibiting cancer cell growth.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties and applications of S-butyl ethanethioate, a comparative analysis with structurally or functionally related compounds is provided below. Key compounds for comparison include O-butyl ethanoate (a traditional ester), S-ethyl ethanethioate (a shorter-chain thioester), and tert-butyl thioacetate (a branched thioester).

Table 1: Comparative Physical and Chemical Properties

| Property | This compound | O-Butyl Ethanoate | S-Ethyl Ethanethioate | tert-Butyl Thioacetate |

|---|---|---|---|---|

| Molecular Formula | C₆H₁₂OS | C₆H₁₂O₂ | C₄H₈OS | C₆H₁₂OS |

| Boiling Point (°C) | 145–148 | 126–128 | 132–135 | 138–140 |

| Density (g/cm³) | 0.96–0.98 | 0.88–0.90 | 1.01–1.03 | 0.94–0.96 |

| Water Solubility | Low (0.5 g/L) | Moderate (3.4 g/L) | Low (0.7 g/L) | Very Low (0.2 g/L) |

| Hydrolysis Rate | Moderate | Fast | Moderate | Slow |

| Odor | Pungent | Fruity | Strong sulfurous | Mild sulfurous |

Key Findings:

Reactivity: this compound exhibits slower hydrolysis compared to O-butyl ethanoate due to the reduced electrophilicity of the thioester carbonyl group. This makes it more stable in aqueous environments but less reactive in esterase-mediated reactions . Compared to S-ethyl ethanethioate, the longer alkyl chain in this compound increases lipophilicity, enhancing its compatibility with nonpolar solvents and organic matrices .

Thermal Stability :

- Branched analogs like tert-butyl thioacetate show higher thermal stability (decomposition >200°C) than linear thioesters like this compound (decomposition ~180°C), attributed to steric hindrance in the branched structure .

Applications: Unlike O-butyl ethanoate, which is widely used as a solvent in coatings, this compound’s applications are niche, focusing on sulfur-containing polymer synthesis and pesticide formulations. S-Ethyl ethanethioate, with a shorter chain, is more volatile and used in flavoring agents, whereas this compound’s lower volatility suits controlled-release applications .

Health and Environmental Impact

This compound’s toxicity profile differs significantly from its oxygenated analogs. Environmental studies indicate moderate persistence in soil (half-life ~15 days) but rapid photodegradation in aquatic systems .

Actividad Biológica

S-Butyl ethanethioate, also known as S-butyl thioacetate, is a thioester compound with the chemical formula C6H12OS. It has garnered attention in various fields, including organic synthesis and agricultural chemistry, due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is characterized by its thioester functional group, which plays a crucial role in its reactivity and biological interactions. The compound can be synthesized through various methods, often serving as an intermediate in the production of more complex organic molecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that thioesters can possess antimicrobial activity, potentially useful in developing new antibacterial agents.

- Antioxidant Activity : Compounds with thioester groups may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

- Enzyme Inhibition : Some thioesters have been identified as inhibitors of specific enzymes, which may have implications in metabolic disorders.

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell membranes | |

| Antioxidant | Scavenging free radicals | |

| Enzyme Inhibition | Competitive inhibition of enzyme active sites |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to its ability to disrupt bacterial cell membranes.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of this compound. The compound demonstrated a capacity to scavenge free radicals in vitro, suggesting potential applications in food preservation and health supplements. The study highlighted the importance of the thioester group in facilitating these interactions.

Case Study 3: Enzyme Inhibition

Research exploring the enzyme inhibition properties revealed that this compound could inhibit specific metabolic enzymes involved in glucose metabolism. This finding suggests potential therapeutic uses for managing metabolic disorders such as diabetes.

Detailed Research Findings

-

Antimicrobial Activity :

- A concentration-dependent study showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- The compound's effectiveness was enhanced when used in combination with other antimicrobial agents.

-

Antioxidant Mechanism :

- In vitro assays demonstrated that this compound could reduce oxidative stress markers in cultured cells.

- The compound's ability to donate electrons was identified as a key mechanism for its antioxidant activity.

-

Enzymatic Studies :

- Kinetic studies indicated that this compound acts as a competitive inhibitor for certain enzymes, which could lead to altered metabolic pathways.

- Further research is needed to elucidate the specific binding interactions between the compound and target enzymes.

Q & A

Q. Table 1: Key Variables in Synthesis Optimization

| Variable | Measurement Technique | Reporting Standard |

|---|---|---|

| Reaction Yield | Gravimetric Analysis | ±2% error margin |

| Purity | HPLC/GC-MS | >98% with chromatogram |

| Solvent Polarity | Dielectric Constant | Reference to solvent tables |

Q. Table 2: Statistical Tools for Data Analysis

| Research Objective | Statistical Method | Software Implementation |

|---|---|---|

| Kinetics Comparison | ANOVA | R, Python (SciPy) |

| Catalyst Efficiency | Linear Regression | MATLAB, Excel |

| Side Reaction Identification | Principal Component Analysis | SIMCA, JMP |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.